

Chemical structure and properties of 4-Hydroxyderricin

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4-Hydroxyderricin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyderricin, a prenylated chalcone primarily isolated from Angelica keiskei, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **4-Hydroxyderricin**. Detailed experimental protocols and an exploration of its engagement with key signaling pathways are presented to support ongoing and future research and development efforts.

Chemical Structure and Properties

4-Hydroxyderricin, with the IUPAC name (2E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one, is classified as a 3-prenylated chalcone.[1] Its chemical structure is characterized by two aromatic rings linked by an α,β -unsaturated carbonyl system, a methoxy group, and a prenyl group, which contribute to its biological activity.

Table 1: Chemical Identifiers and Properties of 4-Hydroxyderricin



Identifier/Property	Value	Reference	
IUPAC Name	(2E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one	[1][2][3]	
CAS Number	55912-03-3	[3][4][5][6]	
Molecular Formula	C21H22O4	[1][2][3][5]	
Molecular Weight	338.4 g/mol	[3][6][7]	
Canonical SMILES	COC1=CC=C(C(=C10)CC=C(C)C)C(=O)C=CC2=CC=C(C= C2)O	[3]	
InChI Key	XDKYBPGIBVMHHB- KPKJPENVSA-N	[1]	

Table 2: Physicochemical Properties of 4-Hydroxyderricin

Property	Value	Reference
Melting Point	136.0-137.0 °C	[5]
Solubility	DMSO: 90 mg/mL	[6]
Water: Practically insoluble	[5]	
logP (predicted)	5.4	[2]
pKa (Strongest Acidic)	7.89 (predicted)	[5]

Table 3: Spectroscopic Data of 4-Hydroxyderricin



Nucleus	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
¹H NMR			
1.60	S	_	
1.71	S		
3.31	d	7.0	_
3.82	S		
5.30	t	7.0	_
6.41	d	9.0	
6.79	d	8.5	
7.36	d	15.4	_
7.70	d	9.4	
7.72	d	15.4	_
13.38	s		-
¹³ C NMR		_	
17.8	_		
21.4	_		
25.8	_		
55.7	_		
98.6	_		
107.2	_		
113.8	_		
115.9	_		
122.5	_		
125.9	_		
	_		



127.8
130.4
130.9
132.1
143.2
159.9
163.7
164.8
192.1
(Solvent: CDCl ₃)[4]

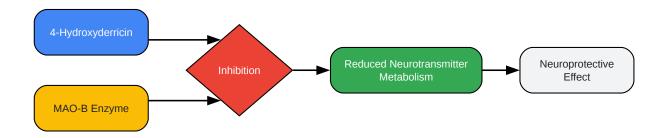
Biological Activities and Signaling Pathways

4-Hydroxyderricin exhibits a wide range of biological activities, including neuroprotective, anticancer, anti-inflammatory, and anti-diabetic effects. These activities are attributed to its interaction with various cellular targets and modulation of key signaling pathways.

Neuroprotective Effects

4-Hydroxyderricin is a potent and selective inhibitor of monoamine oxidase B (MAO-B) with an IC50 of 3.43 μ M, suggesting its potential in the treatment of neurodegenerative diseases.[3] [4][6]

Diagram 1: MAO-B Inhibition Workflow





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Caption: Workflow of MAO-B inhibition by **4-Hydroxyderricin**.

Anti-Cancer Activity

4-Hydroxyderricin has demonstrated cytotoxic effects against various cancer cell lines, including leukemia (HL60), melanoma (CRL1579), lung (A549), and stomach (AZ521) cancer cells.[8] Its anti-cancer mechanism involves the induction of apoptosis and cell cycle arrest through the modulation of the PI3K/AKT/mTOR pathway.[6]

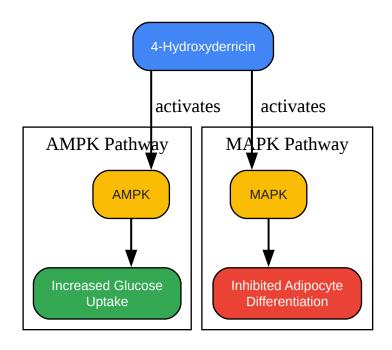
Diagram 2: PI3K/AKT/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by **4-Hydroxyderricin**.

Anti-Diabetic and Metabolic Effects

4-Hydroxyderricin has been shown to suppress the differentiation of preadipocytes to adipocytes and stimulate glucose uptake in skeletal muscle cells.[9][10] These effects are mediated through the activation of the AMP-activated protein kinase (AMPK) and mitogenactivated protein kinase (MAPK) pathways.[10]

Diagram 3: AMPK and MAPK Signaling Activation





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Caption: Activation of AMPK and MAPK pathways by **4-Hydroxyderricin**.

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the biological activities of **4-Hydroxyderricin**.

Monoamine Oxidase B (MAO-B) Inhibition Assay

- Source: Kim JH, et al. (2013). Biomol Ther (Seoul).
- Enzyme: Human recombinant MAO-B.
- Substrate: Benzylamine.
- Method: The activity of MAO-B is determined by measuring the production of hydrogen peroxide using a fluorometric assay with Amplex Red reagent.
- Procedure:
 - 4-Hydroxyderricin (at various concentrations) is pre-incubated with the MAO-B enzyme in a potassium phosphate buffer.
 - The reaction is initiated by the addition of the substrate, benzylamine, and Amplex Red reagent/horseradish peroxidase solution.
 - The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
 - The IC50 value is calculated from the dose-response curve.

Cell Viability and Apoptosis Assays

- Source: Akihisa T, et al. (2011). J Oleo Sci.
- Cell Line: HL60 (human promyelocytic leukemia cells).



Method:

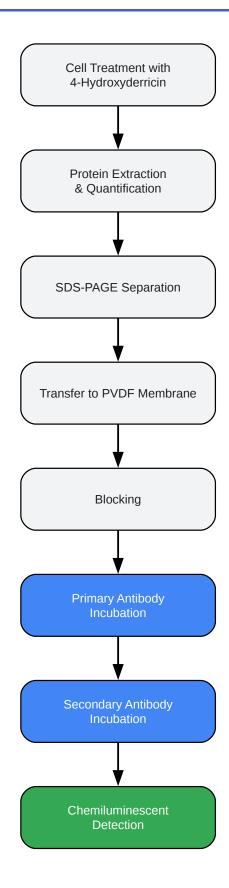
- MTT Assay for Cell Viability: Cells are treated with varying concentrations of 4 Hydroxyderricin for a specified period. MTT solution is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.
- Annexin V-FITC/PI Staining for Apoptosis: Treated cells are stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive, PInegative) is determined by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

- Source: Gao X, et al. (2021). Foods.
- Cell Line: Hepatocellular carcinoma cells.
- Method:
 - Cells are treated with 4-Hydroxyderricin.
 - Total protein is extracted, and protein concentration is determined using a BCA assay.
 - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against proteins of the PI3K/AKT/mTOR pathway (e.g., p-PI3K, p-AKT, p-mTOR).
 - After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Diagram 4: General Western Blot Workflow





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Caption: A generalized workflow for Western Blot analysis.



Conclusion

4-Hydroxyderricin is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways, such as MAO-B, PI3K/AKT/mTOR, AMPK, and MAPK, underscores its therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. The detailed information and experimental protocols provided in this guide are intended to facilitate further research and development of **4-Hydroxyderricin** as a novel therapeutic agent.

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